REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:28])[CH2:10][N:11]2[C:16](=[O:17])[CH:15]=[C:14]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][N:21]=3)[CH:13]=[N:12]2)=[C:5]([CH3:29])[CH:4]=1.[CH3:30][NH:31][CH3:32]>CN(C)C(=O)C>[CH3:30][N:31]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:28])[CH2:10][N:11]2[C:16](=[O:17])[CH:15]=[C:14]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][N:21]=3)[CH:13]=[N:12]2)=[C:5]([CH3:29])[CH:4]=1)[CH3:32]
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Name
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2-[2-(4-Bromomethyl-2-methyl-phenyl)-2-oxo-ethyl]-5-(5-methoxy-pyridin-2-ylmethoxy)-2H-pyridazin-3-one
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Quantity
|
120 mg
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Type
|
reactant
|
Smiles
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BrCC1=CC(=C(C=C1)C(CN1N=CC(=CC1=O)OCC1=NC=C(C=C1)OC)=O)C
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Name
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|
Quantity
|
0.76 mmol
|
Type
|
reactant
|
Smiles
|
CNC
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Name
|
|
Quantity
|
2 mL
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
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40 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture is stirred for 4 h at 40° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is purified via reverse phase HPLC chromatography (Waters XBridge 5 μm, gradient 5%→90% acetonitrile in water+0.3% NH4OH, 120 mL/min)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=CC(=C(C=C1)C(CN1N=CC(=CC1=O)OCC1=NC=C(C=C1)OC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |